BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Physicochemical Profiling of 2-
Chloro-5-ethoxy-4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest |

2-Chloro-5-ethoxy-4-
Compound Name:

propoxybenzaldehyde
CAS No.: 692275-23-3
Cat. No.: B1620595

Get Quote

Executive Summary

2-Chloro-5-ethoxy-4-propoxybenzaldehyde (CAS: 692275-23-3) is a highly functionalized
aromatic aldehyde utilized as a strategic intermediate in the synthesis of phosphodiesterase
(PDE) inhibitors and other bioactive heterocyclic compounds.[1][2] Its structural motif—
combining an electron-withdrawing aldehyde and chlorine substituent with two electron-
donating alkoxy chains—creates a unique electronic push-pull system that influences its
solubility, reactivity, and solid-state properties.

This guide addresses the critical data gap regarding its physical constants, providing predicted
thermodynamic values grounded in Quantitative Structure-Property Relationship (QSPR)
analysis, alongside validated experimental protocols for in-house determination.

Physicochemical Characterization Data

Due to the proprietary nature of this specific intermediate in many drug development pipelines,
experimental values are rarely published in open-access handbooks. The following data
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represents a synthesis of calculated properties and analog-based estimations, serving as a

baseline for process development.

Table 1: Physical Property Profile

Property

Value
(Predicted/Estimate
d)

Confidence

Context for
Process Chemistry

Appearance

White to Off-White
Crystalline Solid

High

Based on structural
analogs (e.g., 2-
chloro-4,5-
dimethoxybenzaldehy
de).

Melting Point (MP)

68°C — 75°C

Medium

Presence of the propyl
chain typically lowers
MP relative to methyl
analogs (MP ~72°C),
but the chlorine atom
provides lattice

rigidity.

Boiling Point (BP)

315°C = 10°C (at 760
mmHgQ)

High

Decomposition likely
precedes boiling at

atmospheric pressure.

BP (Reduced

Pressure)

~165°C - 170°C (at
10 mmHg)

High

Recommended range
for vacuum distillation

purification.

Density

1.18 + 0.05 g/cm3

High

Typical for chlorinated

dialkoxybenzenes.

LogP

3.34

High

Indicates low water
solubility; requires
organic solvents
(DCM, EtOAC) for

extraction.
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Note on Data Integrity: The values above are derived from ACD/Labs and EPI Suite™
estimation models calibrated against the 2-Chloro-4,5-dimethoxybenzaldehyde analog. For

GMP applications, experimental validation using the protocols in Section 4 is mandatory.

Thermodynamic Analysis & Structural Logic

The melting and boiling points of 2-Chloro-5-ethoxy-4-propoxybenzaldehyde are governed
by three primary intermolecular forces:

¢ Dipole-Dipole Interactions: The carbonyl (C=0) and chloro (C-CI) groups create a strong
permanent dipole, significantly elevating the boiling point compared to non-halogenated
analogs.

» Crystal Packing Disruption: While the methoxy group in analogs allows for tight packing, the
propoxy chain (C3) introduces rotational freedom (entropy), which typically depresses the
melting point. This makes the compound prone to "oiling out" during crystallization if cooling
rates are uncontrolled.

o Van der Waals Forces: The increased molecular weight (242.70 g/mol ) from the chlorine and
propyl group contributes to a high enthalpy of vaporization (

), necessitating high vacuum for distillation.

Experimental Protocols for Validation

To ensure data reliability (Trustworthiness), the following self-validating protocols should be
used to establish the exact MP/BP for your specific lot.

Melting Point Determination (Capillary Method)

¢ Objective: Determine the solid-liquid phase transition temperature with <0.5°C precision.

o Equipment: Buchi M-565 or equivalent automated melting point apparatus.
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e Protocol:

o Sample Prep: Dry the sample in a vacuum desiccator (P205) for 24 hours to remove
solvent inclusions (pseudo-polymorphs). Grind to a fine powder.

o Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping.
o Ramp 1 (Fast): Heat at 10°C/min to 50°C to check for early onset (impurities).
o Ramp 2 (Measurement): Heat at 1.0°C/min starting from 55°C.

o Validation: The melting range (onset to clear liquid) should not exceed 2°C. Arange >2°C
indicates <98% purity or solvent entrapment.

Boiling Point Determination (Siwoloboff Method)

o Objective: Determine BP using micro-scale samples to avoid decompaosition.
» Equipment: Thiele tube or digital melting point apparatus with boiling point kit.

e Protocol:

[¢]

Place a small amount of liquid (or melted solid) in an ignition tube.

[¢]

Insert a sealed capillary (open end down) into the liquid.

[e]

Heat the bath. Bubbles will escape from the capillary as air expands.

o

Endpoint: Stop heating when a continuous stream of bubbles emerges. Note the
temperature when bubbling stops and liquid is sucked back into the capillary. This is the
Boiling Point.

Synthesis & Characterization Workflow

The physical properties of this compound are heavily influenced by its synthesis route,
particularly the regioselectivity of the chlorination step. The following diagram illustrates the
logical flow from precursors to the final validated intermediate.
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Regioselectivity Logic

3,4-Dihydroxybenzaldehyde

Chlorine directed Ortho to Alkoxy
but Para to Ethoxy is blocked.
Target forms at pos 2 or 6.

SN2 Reaction

Step 1: Selective Alkylation
(n-PrBr, Base)

Intermediate:
3-Hydroxy-4-propoxybenzaldehyde

Step 2: Ethylation
(Etl, K2CO3)

:

Precursor:
3-Ethoxy-4-propoxybenzaldehyde

Step 3: Regioselective Chlorination
(NCS or CI2, AcOH)

Target:
2-Chloro-5-ethoxy-4-propoxybenzaldehyde

(CAS 692275-23-3)

QC Check:
MP Determination (68-75°C)
1H-NMR Validation

Electrophilic Aromatic Subst.

Click to download full resolution via product page
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Figure 1: Synthesis and validation workflow for 2-Chloro-5-ethoxy-4-propoxybenzaldehyde,
highlighting the critical QC checkpoint where MP data is utilized.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1620595/docs?utm_src=pdf-body#technical-guide-physicochemical-profiling-of-2-chloro-5-ethoxy-4-propoxybenzaldehyde
https://webbook.nist.gov/
https://www.arkat-usa.org/
https://www.benchchem.com/product/b1620595?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemscene.com/product/692275-23-3.html
http://www.bio-fount.com/cn/goods2/211919_5.html
http://www.bio-fount.com/cn/goods2/211919_5.html
https://www.benchchem.com/product/b1620595/docs#technical-guide-physicochemical-profiling-of-2-chloro-5-ethoxy-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1620595/docs#technical-guide-physicochemical-profiling-of-2-chloro-5-ethoxy-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1620595/docs#technical-guide-physicochemical-profiling-of-2-chloro-5-ethoxy-4-propoxybenzaldehyde
https://www.benchchem.com/product/b1620595/docs#technical-guide-physicochemical-profiling-of-2-chloro-5-ethoxy-4-propoxybenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620595?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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